ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate
Overview
Description
Ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate, such as its melting point, boiling point, and density, are not specified in the sources I found .Scientific Research Applications
Synthesis and Derivative Formation
Selective Synthesis and Conversion : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes cyclocondensation to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are convertible to their 1-unsubstituted analogs. This illustrates a path for selective synthesis and derivative formation involving ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate or related compounds (Lebedˈ et al., 2012).
Novel Derivative Synthesis : Starting from 2,6-dihyroxy-3-cyano-4-methyl pyridine, a process leads to the synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, potentially indicating applications in antihypertensive activity research (Kumar & Mashelker, 2006).
Heterocyclic Compound Development
Fused Thiazolo Derivatives Synthesis : Synthesis of 3-substituted ethyl 4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrid[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylates and related derivatives showcases a strategy for creating novel heterocyclic compounds with potential applications in various fields (Ahmed, 2003).
N-fused Heterocycle Production : The efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives illustrates a method for producing new N-fused heterocycles (Ghaedi et al., 2015).
Antimicrobial and Anticancer Exploration
Cytotoxicity Against Leukemia Cells : Synthesis and evaluation of substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates demonstrate potential as anti-cancer agents, showing inhibitory growth effects on sensitive and multidrug-resistant leukemia cells (Al-Trawneh et al., 2021).
Advanced Synthetic Techniques
Phosphine-catalyzed Annulation : The creation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates via phosphine-catalyzed [4 + 2] annulation demonstrates an advanced synthetic technique, highlighting the versatility and potential for complex molecule synthesis (Zhu et al., 2003).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-oxo-6,7-dihydrocyclopenta[b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)8-6-9-7(10(8)13)4-3-5-12-9/h3-5,8H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXZPBMNQFQOSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1=O)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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